9-(4-Bromophenyl)-10-phenylanthracene

Vue d'ensemble

Description

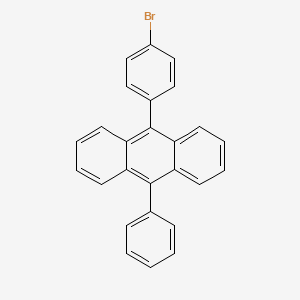

9-(4-Bromophenyl)-10-phenylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a bromophenyl group and a phenyl group attached to an anthracene core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromophenyl)-10-phenylanthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-bromoanthracene and phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction conditions usually include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

9-(4-Bromophenyl)-10-phenylanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Phenyl-substituted anthracenes.

Substitution: Various substituted anthracenes depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

9-(4-Bromophenyl)-10-phenylanthracene serves as a versatile building block in organic synthesis. Its aryl bromide functionality allows it to participate in palladium-catalyzed cross-coupling reactions , such as:

- Suzuki-Miyaura Reaction : Utilized for forming carbon-carbon bonds between aryl halides and boronic acids.

- Heck Reaction : Facilitates the coupling of aryl halides with alkenes.

- Sonogashira Reaction : Enables the formation of carbon-carbon bonds with alkynes.

These reactions are fundamental in synthesizing pharmaceuticals and agrochemicals, showcasing the compound's utility as a precursor for complex organic molecules .

Photoluminescent Materials

The photoluminescent properties of this compound make it suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs) : The compound exhibits strong blue to green luminescence, crucial for OLED technology.

- Sensors : Its photoluminescence can be exploited in sensor applications for detecting various analytes.

- Optoelectronic Devices : The ability to tune its optical properties through functionalization enhances its applicability in advanced optoelectronic systems .

Liquid Crystals

The rigid and planar structure of this compound facilitates its use as a building block for liquid crystals. These materials exhibit unique properties that are intermediate between liquids and solids, making them valuable in:

- Display Technologies : Liquid crystal displays (LCDs) utilize these compounds for their optical properties.

- Optical Communications : Their ability to manipulate light is beneficial in communication technologies .

Photoelectrochemical Cells

As a photoelectrochemical material, this compound has been integrated into solar cells due to its capacity to absorb visible light effectively. This application highlights its potential in renewable energy technologies, contributing to sustainable energy solutions .

Catalytic Applications

The compound can also serve as a support material for catalysts, enhancing the efficiency of various chemical reactions. Its structural characteristics allow it to stabilize catalytic species, improving reaction rates and selectivity .

Case Study 1: Photoluminescent Properties

Research has demonstrated that derivatives of this compound exhibit enhanced photophysical properties when used in triplet-triplet annihilation upconversion systems. These systems can convert low-energy photons into higher-energy emissions, making them suitable for applications in advanced imaging techniques .

Case Study 2: Organic Electronics

Studies on OLEDs incorporating this compound reveal that it can significantly improve device performance by enhancing brightness and efficiency. The tunability of its electronic properties through chemical modifications allows for optimized designs tailored to specific applications .

Mécanisme D'action

The mechanism of action of 9-(4-Bromophenyl)-10-phenylanthracene in its various applications involves its ability to interact with light and other electromagnetic radiation. In OLEDs, the compound emits light when an electric current is applied, due to the recombination of electrons and holes in its molecular structure . In biological applications, its fluorescence properties allow it to be used as a marker or probe for imaging.

Comparaison Avec Des Composés Similaires

Similar Compounds

9-(4-Bromophenyl)carbazole: Another bromophenyl-substituted compound with applications in OLEDs and organic semiconductors.

9-Phenylanthracene: Lacks the bromine atom but shares similar structural properties and applications in organic electronics.

Uniqueness

9-(4-Bromophenyl)-10-phenylanthracene is unique due to the presence of both bromophenyl and phenyl groups, which enhance its electronic properties and make it suitable for a wider range of applications compared to similar compounds. The bromine atom also provides a site for further functionalization, allowing for the synthesis of a variety of derivatives with tailored properties.

Activité Biologique

9-(4-Bromophenyl)-10-phenylanthracene (BPPA) is a polycyclic aromatic hydrocarbon (PAH) notable for its unique structural features and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its promising properties as an organic semiconductor and its interactions with biological systems.

- Molecular Formula : C26H17Br

- Molecular Weight : 409.326 g/mol

- CAS Number : 625854-02-6

- IUPAC Name : this compound

- SMILES Notation : C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)Br

Anticancer Properties

Research has indicated that BPPA exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The compound was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Case Study : In vitro assays demonstrated that BPPA reduced the viability of MCF-7 (breast cancer) and A549 (lung cancer) cells by over 50% at concentrations of 10 µM after 24 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, suggesting a dose-dependent effect on apoptosis induction.

Antimicrobial Activity

BPPA has also been studied for its antimicrobial properties. It showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Research Findings :

- Minimum Inhibitory Concentration (MIC) values for BPPA were determined against Staphylococcus aureus and Escherichia coli, showing values of 32 µg/mL and 64 µg/mL, respectively.

- The compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

The biological activity of BPPA can be attributed to several mechanisms:

- ROS Generation : BPPA induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Cell Cycle Arrest : Studies suggest that BPPA can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Membrane Disruption : For its antimicrobial activity, BPPA interacts with bacterial membranes, compromising their integrity.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Significant | ROS generation, apoptosis induction |

| Antimicrobial | Moderate | Membrane disruption |

| Synergistic Effects | Enhanced with antibiotics | Combination therapy |

Propriétés

IUPAC Name |

9-(4-bromophenyl)-10-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Br/c27-20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFCHUHQZQRSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622777 | |

| Record name | 9-(4-Bromophenyl)-10-phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625854-02-6 | |

| Record name | 9-(4-Bromophenyl)-10-phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.